molecular formula C23H22N2O3 B12479221 Acetamide, N-[1,2,3,4-tetrahydro-1-(2-furoyl)-2-methyl-4-quinolinyl]-N-phenyl-

Acetamide, N-[1,2,3,4-tetrahydro-1-(2-furoyl)-2-methyl-4-quinolinyl]-N-phenyl-

Cat. No.: B12479221
M. Wt: 374.4 g/mol
InChI Key: XNRYWAARYGRZBL-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a complex organic compound that features a furan ring, a quinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the furan and quinoline intermediates. One common method involves the Paal–Knorr synthesis for the furan ring, which is then coupled with a quinoline derivative through a series of condensation and cyclization reactions . The final step involves the acylation of the quinoline-furan intermediate with phenylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various furanic acids, dihydroquinoline derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The furan and quinoline moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is unique due to its combination of furan, quinoline, and acetamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H22N2O3/c1-16-15-21(25(17(2)26)18-9-4-3-5-10-18)19-11-6-7-12-20(19)24(16)23(27)22-13-8-14-28-22/h3-14,16,21H,15H2,1-2H3

InChI Key

XNRYWAARYGRZBL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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